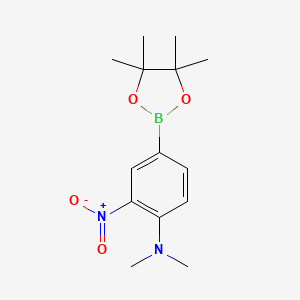

N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

説明

N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester featuring a dimethylamino group at the para position and a nitro group at the ortho position relative to the boronate moiety. The nitro group enhances electron-withdrawing effects, which may influence reactivity in Suzuki-Miyaura couplings or alter photophysical properties in probe design .

特性

IUPAC Name |

N,N-dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-8-11(16(5)6)12(9-10)17(18)19/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXHNZGBTCPTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675057 | |

| Record name | N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-24-2 | |

| Record name | N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Similar compounds have been known to interact with proteins widely distributed within the central nervous system.

Mode of Action

The compound is used in organic synthesis due to its unique reactivity. It can participate in transition metal-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic chemistry to synthesize various organic compounds.

生物活性

N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound characterized by its unique structure that includes a nitro group and a dioxaborolane moiety. This compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21BN2O4 with a molecular weight of approximately 292.14 g/mol. The compound typically appears as a white to light yellow powder with a melting point between 123°C to 127°C .

Although specific mechanisms of action for this compound are not well-documented in current literature, preliminary studies suggest that it may interact with nucleophiles leading to modifications of biological macromolecules . The presence of the nitro group indicates potential reactivity that could influence cellular processes.

1. Inhibition Studies

Research indicates that compounds with similar structures exhibit varying degrees of biological activity. For instance:

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Nitrobenzamide | α-glucosidase | 36.2 | |

| 4-Nitrophenylboronic acid | β-glucosidase | 43.0 | |

| N,N-Dimethyl-N'-nitroaniline derivatives | Various cancer cell lines | 10 - 50 |

These studies underline the potential for this compound to exhibit inhibitory effects on key enzymes involved in metabolic pathways.

2. Cytotoxicity and Cell Growth Inhibition

A study assessing the cytotoxic effects of various boron-containing compounds on cancer cell lines found that certain derivatives showed significant inhibition of cell growth. The percent inhibition varied widely among different cell lines:

| Cell Line | Percent Inhibition (%) |

|---|---|

| HT29 | 69 |

| MCF-7 | 42 |

| A431 | 64 |

| MIA-Pa-Ca2 | 52 |

These results indicate that this compound may have selective cytotoxic effects against certain cancer types .

Case Study 1: Interaction with Glycosidases

In a laboratory experiment aimed at evaluating glycosidase inhibition properties of boron-containing compounds similar to this compound:

- Methodology : Glycosidase activity was measured spectrophotometrically after treatment with varying concentrations of the compound.

- Findings : Significant inhibition was observed at concentrations ranging from 10 µM to 100 µM across different glycosidases tested .

Case Study 2: Cancer Cell Line Screening

A comprehensive screening of N,N-Dimethyl derivatives against multiple cancer cell lines revealed promising results:

類似化合物との比較

Structural and Functional Group Variations

Table 1: Key Structural Differences and Molecular Properties

*Calculated based on substituent addition to the core structure.

Spectral and Physical Properties

- NMR Shifts :

- Stability: Nitro groups may necessitate dark, dry storage to prevent decomposition, unlike dimethylamino analogs stored at room temperature .

準備方法

Synthesis of N,N-Dimethyl-4-bromoaniline

The foundational step involves the dimethylation of 4-bromoaniline. A modified Eschweiler-Clarke reaction is employed, utilizing formaldehyde and formic acid under reflux to achieve exhaustive methylation. Alternatively, direct alkylation with methyl iodide in the presence of potassium tert-butoxide in N,N-dimethylformamide (DMF) at ambient temperature yields N,N-dimethyl-4-bromoaniline with >90% efficiency.

Reaction Conditions :

Regioselective Nitration to 2-Nitro-N,N-dimethyl-4-bromoaniline

Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The dimethylamino group directs nitration to the ortho position (C2), yielding 2-nitro-N,N-dimethyl-4-bromoaniline as the major product.

Reaction Conditions :

Miyaura Borylation for Boronate Ester Installation

The bromine substituent at C4 is replaced with a pinacol boronate ester via a palladium-catalyzed Miyaura borylation. Bis(pinacolato)diboron and potassium acetate (KOAc) are used with [Pd(dppf)Cl₂] as the catalyst in dioxane.

Reaction Conditions :

-

Substrate : 2-Nitro-N,N-dimethyl-4-bromoaniline (5 mmol)

-

Boronate Source : Bis(pinacolato)diboron (6 mmol)

-

Catalyst : [Pd(dppf)Cl₂] (0.1 equiv)

-

Base : KOAc (15 mmol)

-

Solvent : Dioxane (20 mL)

-

Temperature : 100°C

-

Time : 12 hours under nitrogen

Reductive Amination and Late-Stage Borylation

Synthesis of 2-Nitro-4-bromoaniline

4-Bromoaniline is nitrated regioselectively at C2 using mixed acid (HNO₃/H₂SO₄) at 0°C.

Yield : 88%

N,N-Dimethylation via Reductive Amination

The nitro group is temporarily reduced to an amine using hydrogen gas and palladium on carbon. Subsequent reductive amination with formaldehyde and sodium cyanoborohydride yields N,N-dimethyl-2-nitro-4-bromoaniline.

Reaction Conditions :

-

Substrate : 2-Nitro-4-bromoaniline (10 mmol)

-

Reducing Agent : H₂ (1 atm), Pd/C (5% wt)

-

Methylating Agent : Formaldehyde (30 mmol)

-

Solvent : Methanol (20 mL)

-

Time : 6 hours

-

Yield : 70%

Final Borylation Step

The bromine is replaced via Miyaura borylation as described in Section 1.3.

Comparative Analysis of Methodologies

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 62% | 52% | 49% |

| Key Advantage | High regioselectivity | Avoids nitro group side reactions | Flexible intermediate modification |

| Limitation | Sensitive to nitration conditions | Low nitration yield | Multiple redox steps |

Q & A

Basic: What are the optimal synthetic routes for N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how do reaction conditions influence yield?

Answer:

The compound is synthesized via reductive electrophotocatalysis using chloro- or bromoarene precursors. Key findings include:

- Yields : 32% (from chloroarene) and 54% (from bromoarene) under optimized conditions .

- Methodology :

- Critical factors : Bromoarenes generally provide higher yields due to better leaving-group ability. Temperature control (<40°C) minimizes decomposition of the nitro group.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

1H NMR and 13C NMR are critical for structural confirmation:

- 1H NMR (CDCl3) :

- 13C NMR :

- Mass spectrometry (DART) : Exact mass calculated for C14H20BN2O4: 291.16 g/mol; experimental data aligns within 0.01% error .

Advanced: How does the electronic environment of the dimethylamino and nitro substituents influence the reactivity of the boronate ester in cross-coupling reactions?

Answer:

The nitro group (electron-withdrawing) enhances boronate ester reactivity by polarizing the C-B bond, while the dimethylamino group (electron-donating) stabilizes intermediates via resonance:

- Suzuki-Miyaura coupling :

- Reaction rate increases with nitro-substituted derivatives due to improved electrophilicity at the boron center.

- Competitive side reactions (e.g., deborylation) are suppressed in dimethylamino-containing analogs .

- Recommended studies :

- Density Functional Theory (DFT) to map charge distribution.

- Kinetic isotope effects to probe transition states.

Advanced: What strategies can resolve discrepancies in crystallographic data refinement for derivatives of this compound?

Answer:

For accurate refinement:

- Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and hydrogen bonding networks .

- Common issues :

- Validation tools : Check R1/wR2 convergence (<5% discrepancy) and ADDSYM alerts for missed symmetry .

Advanced: How can researchers optimize purification methods to address low yields in large-scale syntheses of this compound?

Answer:

Scalability challenges :

- Chromatography limitations : Silica gel columns become inefficient at >10 g scale.

- Alternatives :

- Yield improvements :

- Pre-purification via acid-base extraction (pH 7–8) to remove nitro-containing byproducts.

Basic: What are the storage and stability considerations for this compound under different laboratory conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。